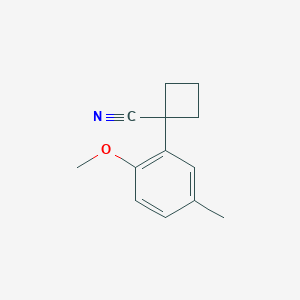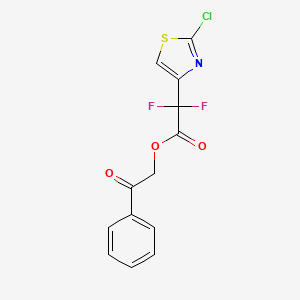![molecular formula C10H20Cl2N2O B13601949 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride is a chemical compound known for its unique spirocyclic structure. This compound has gained attention in the field of medicinal chemistry due to its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1). The inhibition of RIPK1 is significant as it plays a crucial role in the necroptosis pathway, a form of programmed cell death associated with various inflammatory diseases .
Vorbereitungsmethoden
The synthesis of 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the ethanone group: This step involves the reaction of the spirocyclic intermediate with an appropriate acylating agent.
Formation of the dihydrochloride salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride involves the inhibition of RIPK1 kinase activity. By binding to the kinase domain of RIPK1, the compound blocks the activation of the necroptosis pathway. This inhibition prevents the downstream signaling events that lead to programmed cell death, thereby offering therapeutic potential in diseases characterized by excessive inflammation and cell death .
Vergleich Mit ähnlichen Verbindungen
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit RIPK1 inhibitory activity and have been studied for their potential in treating inflammatory diseases.
1-Thia-4,8-Diazaspiro[4.5]decan-3-one derivatives: These compounds have shown anti-ulcer activity and are being explored for their therapeutic potential in gastrointestinal disorders.
The uniqueness of this compound lies in its specific spirocyclic structure and its potent inhibitory activity against RIPK1, making it a promising candidate for further research and development in the field of medicinal chemistry .
Eigenschaften
Molekularformel |
C10H20Cl2N2O |
|---|---|
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
1-(1,8-diazaspiro[4.5]decan-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-9(13)12-8-2-3-10(12)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H |
InChI-Schlüssel |
IPADXDJMGCLKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC12CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


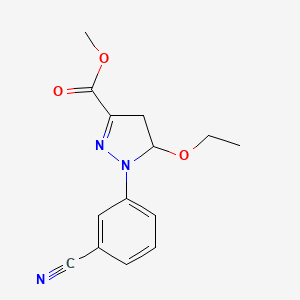

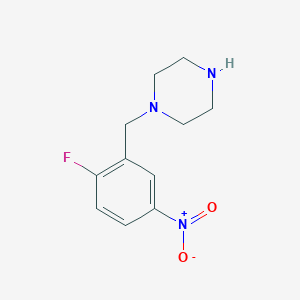
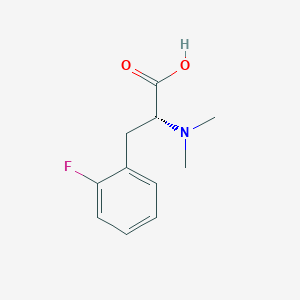

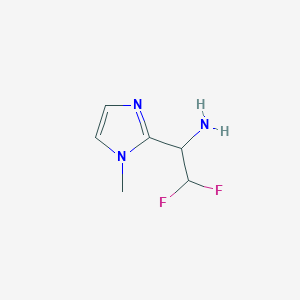


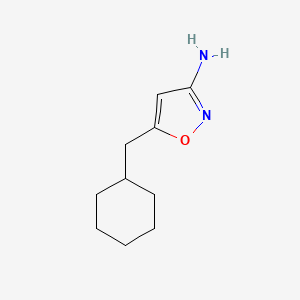
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

